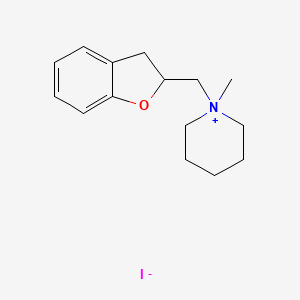
2-(1,3-benzoxazol-2-ylthio)-N-(5-chloro-2-pyridinyl)butanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1,3-benzoxazol-2-ylthio)-N-(5-chloro-2-pyridinyl)butanamide is a compound that has been synthesized and studied for its potential applications in scientific research. This compound is of interest due to its unique chemical structure and potential biological activity. In
Mécanisme D'action
The mechanism of action of 2-(1,3-benzoxazol-2-ylthio)-N-(5-chloro-2-pyridinyl)butanamide is not fully understood. However, preliminary studies suggest that the compound may act as a kinase inhibitor, potentially inhibiting the activity of certain cancer-related kinases. Additionally, the compound may interact with cellular membranes, potentially affecting membrane fluidity and function.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-(1,3-benzoxazol-2-ylthio)-N-(5-chloro-2-pyridinyl)butanamide have not been extensively studied. However, preliminary studies suggest that the compound may affect cellular signaling pathways and potentially inhibit the growth of cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-(1,3-benzoxazol-2-ylthio)-N-(5-chloro-2-pyridinyl)butanamide in lab experiments is its potential as a fluorescent probe. The compound has high fluorescence intensity and good photostability, making it a promising candidate for imaging applications. Additionally, the compound may have potential as a kinase inhibitor, making it a useful tool for studying cellular signaling pathways. However, one limitation of using the compound in lab experiments is its limited availability. The synthesis method is complex and may not be easily scalable for large-scale experiments.
Orientations Futures
There are several potential future directions for research on 2-(1,3-benzoxazol-2-ylthio)-N-(5-chloro-2-pyridinyl)butanamide. One area of interest is further exploration of the compound's potential as a kinase inhibitor. Additional studies could help identify specific kinases that the compound targets and further elucidate its mechanism of action. Additionally, further studies could explore the compound's potential as a fluorescent probe for imaging biological systems. Finally, additional research could focus on optimizing the synthesis method for the compound to increase yields and scalability.
Méthodes De Synthèse
The synthesis method for 2-(1,3-benzoxazol-2-ylthio)-N-(5-chloro-2-pyridinyl)butanamide involves several steps. First, 2-aminobenzoic acid is reacted with thionyl chloride to form 2-chlorobenzoxazole. This intermediate is then reacted with 2-mercaptobutanamide to form the final product, 2-(1,3-benzoxazol-2-ylthio)-N-(5-chloro-2-pyridinyl)butanamide. The synthesis method has been optimized to produce high yields of the final product and has been validated through various analytical techniques, including nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.
Applications De Recherche Scientifique
2-(1,3-benzoxazol-2-ylthio)-N-(5-chloro-2-pyridinyl)butanamide has been studied for its potential applications in scientific research. One area of interest is its potential as a fluorescent probe for imaging biological systems. The compound has been shown to have high fluorescence intensity and good photostability, making it a promising candidate for imaging applications. Additionally, the compound has been studied for its potential as a kinase inhibitor, with preliminary results showing promising activity against certain cancer cell lines.
Propriétés
IUPAC Name |
2-(1,3-benzoxazol-2-ylsulfanyl)-N-(5-chloropyridin-2-yl)butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClN3O2S/c1-2-13(15(21)20-14-8-7-10(17)9-18-14)23-16-19-11-5-3-4-6-12(11)22-16/h3-9,13H,2H2,1H3,(H,18,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDTFXBUMKNQYQM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NC1=NC=C(C=C1)Cl)SC2=NC3=CC=CC=C3O2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-{[(3-fluorophenyl)amino]methyl}-2-iodo-6-methoxyphenol](/img/structure/B5179935.png)
![5-{3-bromo-4-[(2-fluorobenzyl)oxy]-5-methoxybenzylidene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5179958.png)
![N-{4-[(dimethylamino)sulfonyl]phenyl}-3-fluorobenzamide](/img/structure/B5179966.png)
![1-methyl-3-(3-phenoxyphenyl)benzo[f]quinoline](/img/structure/B5179976.png)
![1-{[1-(2,4-difluorophenyl)-3-(2-methylphenyl)-1H-pyrazol-4-yl]methyl}-4-piperidinecarboxamide](/img/structure/B5179986.png)
![(3S*,4S*)-1-{[5-(3-hydroxy-1-propyn-1-yl)-2-thienyl]methyl}-4-(4-morpholinyl)-3-pyrrolidinol](/img/structure/B5179989.png)
![1-[(1-naphthyloxy)acetyl]-4-(4-nitrophenyl)piperazine](/img/structure/B5179991.png)
![1-(4-fluorophenyl)-3-[(4-fluorophenyl)amino]-5-phenyl-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5180002.png)
![N-{2-[(3,4-dichlorobenzyl)thio]ethyl}-4-methoxybenzenesulfonamide](/img/structure/B5180008.png)
![4-[3-(ethylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]-3-methyl-1-phenyl-1H-pyrazol-5-ol](/img/structure/B5180016.png)
![ethyl (4-{[1-(4-bromo-3-methylphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}phenoxy)acetate](/img/structure/B5180021.png)
![(3aS*,6aR*)-5-(3-chloro-2-pyridinyl)-3-[3-(4-methoxyphenyl)propyl]hexahydro-2H-pyrrolo[3,4-d][1,3]oxazol-2-one](/img/structure/B5180029.png)